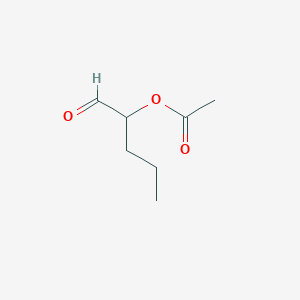
1-Oxopentan-2-YL acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxopentan-2-YL acetate is an organic compound with a unique structure that makes it valuable in various chemical and industrial applications. It is an ester derived from the reaction between 1-oxopentan-2-yl alcohol and acetic acid. This compound is known for its distinctive properties and reactivity, making it a subject of interest in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Oxopentan-2-YL acetate can be synthesized through esterification, where 1-oxopentan-2-yl alcohol reacts with acetic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion. The general reaction is as follows:
1-Oxopentan-2-yl alcohol+Acetic acidH2SO41-Oxopentan-2-yl acetate+Water
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled temperature conditions ensures high purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Oxopentan-2-YL acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to 1-oxopentan-2-yl alcohol and acetic acid.
Reduction: It can be reduced to 1-oxopentan-2-yl alcohol using reducing agents like lithium aluminum hydride.
Oxidation: It can undergo oxidation to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Hydrolysis: 1-Oxopentan-2-yl alcohol and acetic acid.
Reduction: 1-Oxopentan-2-yl alcohol.
Oxidation: Corresponding carboxylic acids or ketones.
Applications De Recherche Scientifique
1-Oxopentan-2-YL acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism by which 1-oxopentan-2-YL acetate exerts its effects involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
1-Oxopentan-2-YL acetate can be compared with other esters and ketones:
Similar Compounds: Ethyl acetate, methyl acetate, and 1-oxopentan-2-one.
Uniqueness: Its unique structure provides distinct reactivity and properties, making it valuable in specific applications where other esters or ketones may not be suitable.
Propriétés
Numéro CAS |
88302-72-1 |
|---|---|
Formule moléculaire |
C7H12O3 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
1-oxopentan-2-yl acetate |
InChI |
InChI=1S/C7H12O3/c1-3-4-7(5-8)10-6(2)9/h5,7H,3-4H2,1-2H3 |
Clé InChI |
KLCJXOPUCJLTHE-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C=O)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















